molecular formula C19H15N3O2S B13872923 6-Imidazol-1-yl-2-(4-methylsulfonylphenyl)quinoline

6-Imidazol-1-yl-2-(4-methylsulfonylphenyl)quinoline

Cat. No.: B13872923
M. Wt: 349.4 g/mol
InChI Key: KSUSSWIPGMXTSL-UHFFFAOYSA-N
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Description

6-Imidazol-1-yl-2-(4-methylsulfonylphenyl)quinoline is a heterocyclic compound that features both imidazole and quinoline moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imidazol-1-yl-2-(4-methylsulfonylphenyl)quinoline typically involves multi-step reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Imidazol-1-yl-2-(4-methylsulfonylphenyl)quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or imidazole rings .

Scientific Research Applications

6-Imidazol-1-yl-2-(4-methylsulfonylphenyl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Imidazol-1-yl-2-(4-methylsulfonylphenyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-1-yl)quinoline: Shares the imidazole and quinoline moieties but lacks the methylsulfonylphenyl group.

    4-Methylsulfonylphenylquinoline: Contains the quinoline and methylsulfonylphenyl groups but lacks the imidazole ring.

Uniqueness

6-Imidazol-1-yl-2-(4-methylsulfonylphenyl)quinoline is unique due to the presence of both the imidazole and methylsulfonylphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

6-imidazol-1-yl-2-(4-methylsulfonylphenyl)quinoline

InChI

InChI=1S/C19H15N3O2S/c1-25(23,24)17-6-2-14(3-7-17)18-8-4-15-12-16(5-9-19(15)21-18)22-11-10-20-13-22/h2-13H,1H3

InChI Key

KSUSSWIPGMXTSL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4

Origin of Product

United States

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